molecular formula C21H26O11 B11654083 Guaiacol-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Guaiacol-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11654083
M. Wt: 454.4 g/mol
InChI Key: MBYNLAGQJUZLMD-YMQHIKHWSA-N
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Description

[3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple acetoxy groups and a methoxyphenoxy moiety, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Acetylation: Introduction of acetoxy groups through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Etherification: Formation of the methoxyphenoxy moiety via etherification reactions, often employing methoxyphenol and an appropriate alkylating agent under basic conditions.

    Cyclization: The final step involves cyclization to form the oxane ring, which may require specific conditions such as elevated temperatures and the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy or methoxyphenoxy sites, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives may exhibit bioactive properties, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active agents. Its derivatives may possess anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE is utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.

    Gene Expression: Influencing gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,4,5-TRIS(ACETYLOXY)-6-(2-METHOXYPHENOXY)OXAN-2-YL]METHYL ACETATE stands out due to its complex structure, which imparts unique chemical and physical properties. Its multiple functional groups allow for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C21H26O11

Molecular Weight

454.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methoxyphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-9-7-6-8-15(16)26-5/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1

InChI Key

MBYNLAGQJUZLMD-YMQHIKHWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2OC)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2OC)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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